2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl-linked 1,2,4-oxadiazole moiety bearing a 3-ethoxyphenyl substituent. This structure combines a dihydropyridazinone scaffold—known for its pharmacological relevance in modulating ion channels and enzymes—with a 1,2,4-oxadiazole group, which enhances metabolic stability and binding affinity through aromatic interactions .
Properties
IUPAC Name |
2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFHJVBFPYKHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the dihydropyridazinone core through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Compound BG01165
- Structure : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Key Differences : Replaces the 3-ethoxyphenyl group with a 4-chlorophenyl substituent.
- Molecular Weight: 396.80 g/mol (vs. ~412.4 g/mol for the target compound), indicating a ~15.6 g/mol difference due to the ethoxy group’s oxygen and additional carbon atoms . Synthetic Yield: Similar compounds with para-substituted aryl groups (e.g., 4-chlorophenyl in ) show yields >70%, suggesting synthetic feasibility for BG01165 .
Compound M455-0446
- Structure : 6-(4-Ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one
- Key Differences: Features a 4-fluorophenyl group on the oxadiazole and a 4-ethylphenyl group on the pyridazinone.
- Impact :
Heterocyclic Core Modifications
Compounds from
- Examples: Compounds 46–51 with benzimidazolone-pyridazinone hybrids.
- Key Differences: Replace the pyridazinone core with benzimidazolone but retain the 1,2,4-oxadiazole-ethyl linkage.
- Impact :
- Biological Activity : These compounds act as dual TRPA1/TRPV1 antagonists, highlighting the importance of the oxadiazole-ethyl linker in targeting ion channels .
- Yield and Purity : Bulky substituents (e.g., trifluoromethylbiphenyl in compound 47) reduce yields to 55%, whereas simpler groups (e.g., 4-chlorophenethyl in compound 46) achieve 72% yields .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | BG01165 | M455-0446 |
|---|---|---|---|
| Molecular Weight | ~412.4 g/mol | 396.80 g/mol | 390.42 g/mol |
| logP (Predicted) | ~3.2 | ~2.9 | ~3.1 |
| Aqueous Solubility | Moderate (ethoxy enhances) | Low (chloro reduces) | Low (ethylphenyl) |
| Metabolic Stability | High (ethoxy resists oxidation) | Moderate | Moderate |
Biological Activity
The compound 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a dihydropyridazinone core with a 1,2,4-oxadiazole ring and an ethoxyphenyl substituent. Its chemical formula is , and it possesses multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridazine rings often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific compound under discussion has been evaluated for its effects on various biological targets.
1. Antitumor Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, a related study demonstrated that compounds with oxadiazole moieties exhibited moderate cytotoxicity against colon carcinoma cell lines (HCT-116) . The activity was assessed using cell viability assays where various concentrations of the compounds were tested against established cancer cell lines.
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| D674-0272 | 50 | 18.17 |
| Control (Vinblastine) | 50 | 25.75 |
This data suggests that the target compound may also possess similar antitumor properties due to structural similarities with other effective oxadiazole derivatives.
2. Anti-inflammatory Activity
The compound's structural features suggest potential interactions with inflammatory pathways. Compounds that act as PPAR (Peroxisome Proliferator-Activated Receptors) agonists have been shown to exhibit anti-inflammatory effects. For example, a related compound demonstrated potent triple-acting PPARα, -γ, and -δ agonist profiles with EC50 values in the low micromolar range . Given the structural analogies, it is plausible that our target compound may exhibit similar agonistic activity.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- PPAR Agonism : By activating PPARs, the compound may modulate lipid metabolism and inflammation.
- Cell Cycle Interference : The presence of the oxadiazole moiety may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Properties : In a study evaluating various oxadiazole derivatives against colon cancer cells, several compounds showed significant cytotoxicity . The mechanisms involved included induction of apoptosis and inhibition of cell proliferation.
- Inflammation Modulation : Another study assessed the anti-inflammatory effects of similar compounds in animal models, demonstrating reduced markers of inflammation upon administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
